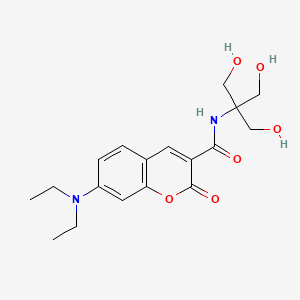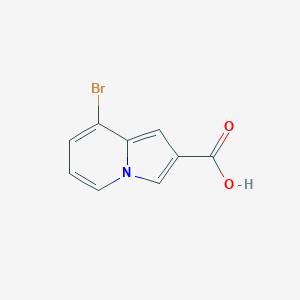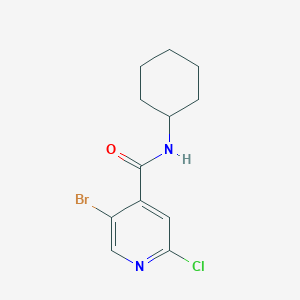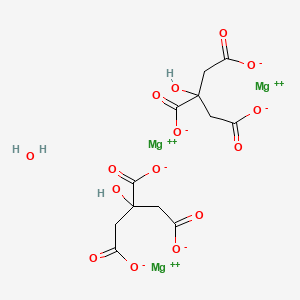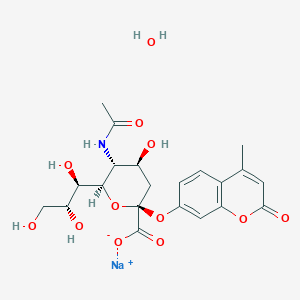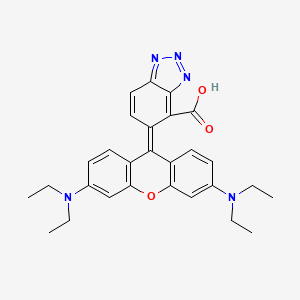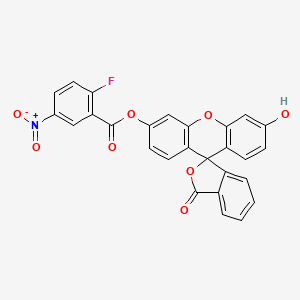
Bis(4-iodophenyl)-iodonium tetrafluoroborate; min. 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Bis(4-iodophenyl)-iodonium tetrafluoroborate” likely refers to a chemical compound that contains iodine and phenyl groups. It’s important to note that the properties of this compound could be significantly different from other iodonium compounds due to the presence of iodine and phenyl groups .
Synthesis Analysis
The synthesis of similar compounds often involves halogen exchange reactions or coupling reactions . For instance, 1-benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve protodeboronation of pinacol boronic esters . Another example is the synthesis of new aromatic polyamides (PAs) bearing cardo xanthene groups by a carbonylation polymerization .Wissenschaftliche Forschungsanwendungen
Electrophilic Radiofluorination and Arylation Reactions
Bis(4-iodophenyl)-iodonium tetrafluoroborate serves as a precursor molecule for electrophilic radiofluorination and arylation reactions. These reactions are critical for creating reagents for transition metal-catalyzed cross-coupling and other metal-organic reactions, showcasing its utility in developing complex organic molecules (Cardinale, Ermert, & Coenen, 2012).
Radiosynthesis of Complex Molecules
In the field of radiopharmacy, bis(4-iodophenyl)-iodonium tetrafluoroborate derivatives have been effectively used as labeling precursors for the synthesis of radiolabeled compounds. This is particularly significant for creating compounds like 4-[¹⁸F]fluorophenol, which is a crucial intermediate for more complex molecular structures in medical imaging applications (Helfer, Castillo Meleán, Ermert, Infantino, & Coenen, 2013).
Synthesis of α-Iodoenones
The compound has facilitated the direct synthesis of α-iodoenones from iodonium ion and propargylic tosylates or acetates, under mild conditions. This reaction process yields β-unsubstituted, β-monosubstituted, and β,β-disubstituted α-iodoenones in high yields, demonstrating its utility in synthesizing diverse organic molecules with high efficiency (Suárez-Rodríguez, Suárez‐Sobrino, & Ballesteros, 2018).
Surface Chemistry and Material Science
Bis(4-iodophenyl)-iodonium tetrafluoroborate has found applications in surface chemistry, particularly in the modification of surfaces via electrografting. This technique involves the generation of aryl radicals activated by UV light, without the need for photoinitiators, allowing for the controlled covalent modification of surfaces such as graphene. Such modifications are crucial for tuning the doping levels, work function, and enabling the deployment of materials in photovoltaic and battery applications (Stevenson, Veneman, Gearba, Mueller, Holliday, Ohta, & Chan, 2014).
Eigenschaften
IUPAC Name |
bis(4-iodophenyl)iodanium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I3.BF4/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)5/h1-8H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVSPWLLFBKCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BF4I3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)
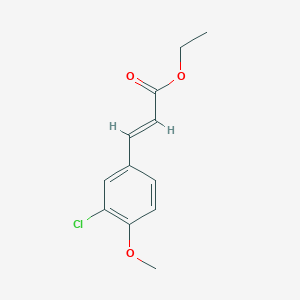
![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)
